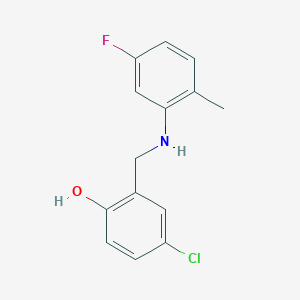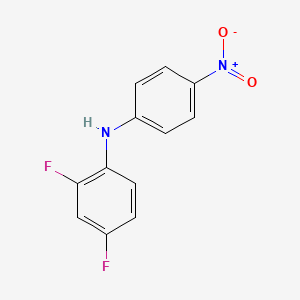
2,4-difluoro-N-(4-nitrophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C12H8F2N2O2 It is a derivative of aniline, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom on the nitrogen is replaced by a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-nitrophenyl)aniline typically involves the nitration of 2,4-difluoroaniline. The reaction is carried out by treating 2,4-difluoroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps such as crystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(4-nitrophenyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of quinones.
Substitution: Formation of substituted anilines.
Scientific Research Applications
2,4-Difluoro-N-(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroaniline: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,4-Difluoro-N-(2-nitrophenyl)aniline: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness
2,4-Difluoro-N-(4-nitrophenyl)aniline is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H8F2N2O2 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2,4-difluoro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(5-3-9)16(17)18/h1-7,15H |
InChI Key |
FCNYKLBMGIANOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



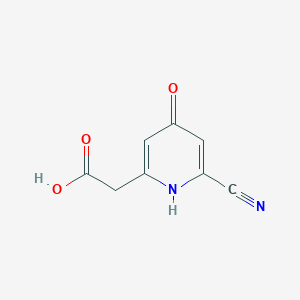
![[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14860455.png)
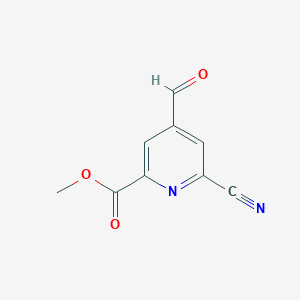
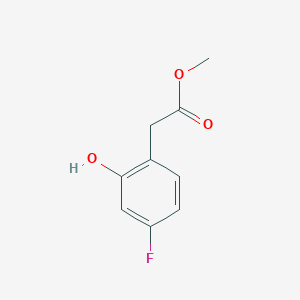
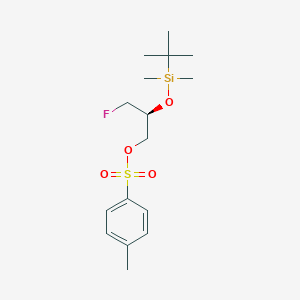
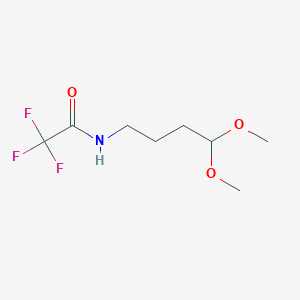
![1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B14860481.png)
![[3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860490.png)
![{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine](/img/structure/B14860500.png)
![4-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14860513.png)
![(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14860514.png)
![2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14860529.png)
